PROTAC BRD9 Degrader-7

Epigenetics Targeted Protein Degradation PROTAC Development

Researchers studying BRD9-dependent cancers face a critical gap: most BRD9 chemical probes lack oral bioavailability, limiting in vivo chronic dosing studies. PROTAC BRD9 Degrader-7 directly addresses this limitation as a cereblon-recruiting, orally bioavailable degrader with validated pharmacokinetics. - Selective BRD9 degradation with a DC50 of 1.02 nM, avoiding confounding off-target degradation of BRD7, BRD4, or IKZF1. - Oral bioavailability demonstrated by a Cmax of 3436.95 ng/mL, enabling chronic rodent dosing in AML and synovial sarcoma models. - Functional activity confirmed in MV4-11 AML cells, with ≥99% purity ensuring reproducibility across independent experiments.

Molecular Formula C36H35N5O7
Molecular Weight 649.7 g/mol
Cat. No. B15137936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD9 Degrader-7
Molecular FormulaC36H35N5O7
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC
InChIInChI=1S/C36H35N5O7/c1-38-19-27(23-6-4-5-7-24(23)34(38)44)21-16-30(47-2)28(31(17-21)48-3)20-39-12-14-40(15-13-39)22-8-9-25-26(18-22)36(46)41(35(25)45)29-10-11-32(42)37-33(29)43/h4-9,16-19,29H,10-15,20H2,1-3H3,(H,37,42,43)
InChIKeyPFCHJOXUKMTDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC BRD9 Degrader-7 Overview


PROTAC BRD9 Degrader-7 is a synthetic heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce selective, ubiquitin-proteasome system-dependent degradation of the bromodomain-containing protein BRD9 . As a member of the cereblon-recruiting class of PROTACs, it is distinct from alternative E3 ligase-based degraders . The compound is characterized by its oral bioavailability and a reported DC50 value of 1.02 nM in cellular degradation assays . Structurally, it integrates a BRD9-targeting ligand with a cereblon E3 ubiquitin ligase recruiter via a proprietary linker .

Why PROTAC BRD9 Degrader-7 Is Unique


Direct substitution of PROTAC BRD9 Degrader-7 with another BRD9-targeting PROTAC is not supported by experimental evidence due to substantial variability in degradation efficiency, oral bioavailability, and selectivity profiles among seemingly similar molecules. As a class, BRD9 degraders can exhibit 10- to 100-fold differences in potency relative to their parental ligands, underscoring that small structural modifications profoundly impact cellular activity [1]. Critical parameters such as the DC50 for degradation, the presence or absence of a 'hook effect,' and the degradation of off-target proteins like BRD7, BRD4, or IKZF1 are highly compound-specific [2]. Furthermore, in vivo applicability is contingent upon oral bioavailability and pharmacokinetic properties, which are not universal within this class. Notably, PROTAC BRD9 Degrader-7 demonstrates both a low nanomolar DC50 and significant oral bioavailability (Cmax = 3436.95 ng/mL), a combination of features not uniformly shared by other BRD9 PROTACs . Therefore, selecting a BRD9 degrader for research requires evaluation of specific, quantitative performance metrics rather than class-based assumptions.

PROTAC BRD9 Degrader-7 Evidence


BRD9 Degradation Potency Comparison

PROTAC BRD9 Degrader-7 demonstrates a BRD9 degradation DC50 of 1.02 nM , positioning it as a highly potent degrader. In a direct comparison of reported data, this potency is approximately 1.8-fold greater than the VHL-based dual degrader VZ185, which has a reported BRD9 DC50 of 1.8 nM [1]. Furthermore, PROTAC BRD9 Degrader-7 achieves a similar potency to the structurally related cereblon-based PROTAC C6, which has a reported DC50 of 1.02 ± 0.52 nM [2]. This establishes PROTAC BRD9 Degrader-7 as a top-tier molecule in its class for degradation efficiency.

Epigenetics Targeted Protein Degradation PROTAC Development

Oral Bioavailability Advantage

A key differentiator for PROTAC BRD9 Degrader-7 is its reported oral bioavailability, with a documented Cmax of 3436.95 ng/mL . This is in stark contrast to well-characterized probes like VZ185 and dBRD9, which have not been reported to possess in vivo oral activity and are not optimized for such studies [1][2]. For instance, the Chemical Probes Portal explicitly notes that VZ185 'has not be optimized for in vivo use' [1]. This property makes PROTAC BRD9 Degrader-7 a unique tool for transitioning from in vitro mechanistic studies to in vivo efficacy models without the need for specialized formulations or parenteral administration routes.

In Vivo Pharmacology Drug Metabolism and Pharmacokinetics Oral Drug Delivery

Selectivity Over Dual BRD9/BRD7 Degraders

While a comprehensive proteomics-wide selectivity profile for PROTAC BRD9 Degrader-7 has not been published, its reported selectivity for BRD9 contrasts with the profile of the dual degrader VZ185, which potently degrades both BRD9 (DC50=1.8 nM) and its close homolog BRD7 (DC50=4.5 nM) [1]. This distinction is critical because BRD9 and BRD7, while both components of the BAF chromatin remodeling complex, have distinct, non-redundant biological roles. The concurrent degradation of both targets by VZ185 can complicate phenotypic interpretation, whereas a compound described as 'selective BRD9 PROTAC degrader' offers a cleaner tool for dissecting BRD9-specific functions [1].

Chemical Biology Selectivity Profiling Off-Target Analysis

Anti-Proliferative Activity in AML Cells

PROTAC BRD9 Degrader-7 exhibits proliferation inhibitory activity in the MV4-11 acute myeloid leukemia (AML) cell line . While quantitative GI50 or IC50 values for proliferation are not publicly reported for this specific compound, this functional data aligns with the established dependency of certain AML subtypes on BRD9 and supports its utility in oncology research. This contrasts with the functional data for other degrader probes; for example, the degrader dBRD9, while selective for BRD9, is noted by the Chemical Probes Portal to be less effective in certain cell lines and is not primarily characterized for its anti-proliferative effects [1].

Acute Myeloid Leukemia Cancer Biology Cell Proliferation Assays

PROTAC BRD9 Degrader-7 Applications


Oncology In Vivo Efficacy Studies

Given its reported oral bioavailability (Cmax = 3436.95 ng/mL) and potent degradation of BRD9 (DC50 = 1.02 nM), PROTAC BRD9 Degrader-7 is uniquely suited for chronic oral dosing studies in rodent models of BRD9-dependent cancers, such as acute myeloid leukemia and synovial sarcoma. This application scenario is supported by its functional activity in the MV4-11 AML cell line. This contrasts with many other BRD9 chemical probes, which are not optimized for in vivo use due to poor pharmacokinetic properties [1].

BRD9-Specific Biology in BAF Complex

The reported selectivity of PROTAC BRD9 Degrader-7 for BRD9 over other bromodomain proteins makes it a valuable tool for studying the unique, non-redundant functions of BRD9 within the BAF complex. This application is particularly relevant when compared to dual BRD9/BRD7 degraders like VZ185, whose concurrent degradation of both proteins can confound experimental results. Researchers can use this compound to more confidently attribute observed phenotypes to the loss of BRD9 alone [2].

Cereblon-Dependent Degradation Kinetics

As a cereblon-recruiting PROTAC, PROTAC BRD9 Degrader-7 serves as an ideal tool for studying the kinetics of targeted degradation and the cellular requirements for cereblon-mediated proteolysis. The compound's high potency (DC50 = 1.02 nM) allows for experiments at low, substoichiometric concentrations, minimizing the risk of off-target effects and enabling detailed mechanistic studies of the ubiquitin-proteasome pathway in live cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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